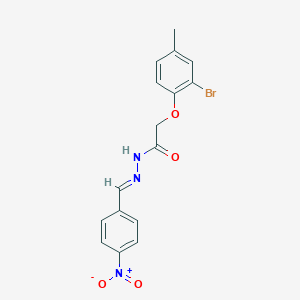![molecular formula C32H24N2O2 B324328 N-(2-{[1,1'-biphenyl]-4-amido}phenyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B324328.png)
N-(2-{[1,1'-biphenyl]-4-amido}phenyl)-[1,1'-biphenyl]-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{2-[([1,1’-biphenyl]-4-ylcarbonyl)amino]phenyl}[1,1’-biphenyl]-4-carboxamide is a complex organic compound that features a biphenyl structure Biphenyl compounds are known for their stability and versatility in various chemical reactions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[([1,1’-biphenyl]-4-ylcarbonyl)amino]phenyl}[1,1’-biphenyl]-4-carboxamide typically involves the coupling of biphenyl derivatives. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of aryl halides with boronic acids in the presence of a palladium catalyst . This reaction is known for its mild conditions and high yields.
Industrial Production Methods
Industrial production of biphenyl compounds often involves large-scale synthesis using similar coupling reactions. The scalability of these reactions makes them suitable for industrial applications. Additionally, the use of continuous flow reactors can enhance the efficiency and yield of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
N-{2-[([1,1’-biphenyl]-4-ylcarbonyl)amino]phenyl}[1,1’-biphenyl]-4-carboxamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, given the presence of aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines .
Applications De Recherche Scientifique
N-{2-[([1,1’-biphenyl]-4-ylcarbonyl)amino]phenyl}[1,1’-biphenyl]-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of advanced materials, such as polymers and liquid crystals
Mécanisme D'action
The mechanism of action of N-{2-[([1,1’-biphenyl]-4-ylcarbonyl)amino]phenyl}[1,1’-biphenyl]-4-carboxamide involves its interaction with specific molecular targets. The biphenyl structure allows it to interact with various enzymes and receptors, potentially inhibiting or activating specific biochemical pathways. This interaction can lead to various biological effects, such as anti-inflammatory or anticancer activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1’-Biphenyl-4,4’-dicarboxylic acid: Similar in structure but with carboxylic acid groups instead of amide groups.
4,4’-Dihydroxybiphenyl: Contains hydroxyl groups, making it more reactive in certain chemical reactions.
4,4’-Diaminobiphenyl: Features amino groups, which can participate in different types of chemical reactions.
Uniqueness
N-{2-[([1,1’-biphenyl]-4-ylcarbonyl)amino]phenyl}[1,1’-biphenyl]-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its biphenyl backbone provides stability, while the amide and carbonyl groups offer sites for further chemical modification .
Propriétés
Formule moléculaire |
C32H24N2O2 |
|---|---|
Poids moléculaire |
468.5 g/mol |
Nom IUPAC |
4-phenyl-N-[2-[(4-phenylbenzoyl)amino]phenyl]benzamide |
InChI |
InChI=1S/C32H24N2O2/c35-31(27-19-15-25(16-20-27)23-9-3-1-4-10-23)33-29-13-7-8-14-30(29)34-32(36)28-21-17-26(18-22-28)24-11-5-2-6-12-24/h1-22H,(H,33,35)(H,34,36) |
Clé InChI |
LDZUQSXMSPLKLG-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC3=CC=CC=C3NC(=O)C4=CC=C(C=C4)C5=CC=CC=C5 |
SMILES canonique |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC3=CC=CC=C3NC(=O)C4=CC=C(C=C4)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-(4-methylphenoxy)-N-(4-{[(4-methylphenoxy)acetyl]amino}-1,2,5-oxadiazol-3-yl)acetamide](/img/structure/B324250.png)




![N-(4-{[(2,6-dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)-4-methylbenzamide](/img/structure/B324259.png)


![N-(4-{[(2,6-dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)-4-fluorobenzamide](/img/structure/B324263.png)
![N-(4-{[(4-acetylphenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B324269.png)


